(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide
CAS No.:
Cat. No.: VC17774540
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C8H14N4O |
---|---|
Molecular Weight | 182.22 g/mol |
IUPAC Name | (3S)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propanamide |
Standard InChI | InChI=1S/C8H14N4O/c1-5-6(4-12(2)11-5)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)/t7-/m0/s1 |
Standard InChI Key | DTDGVLLHTWVQJR-ZETCQYMHSA-N |
Isomeric SMILES | CC1=NN(C=C1[C@H](CC(=O)N)N)C |
Canonical SMILES | CC1=NN(C=C1C(CC(=O)N)N)C |
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide reflects its stereochemistry at the third carbon of the propanamide chain and the substitution pattern on the pyrazole ring . The molecular formula C₈H₁₄N₄O corresponds to a molecular weight of 182.22 g/mol, as calculated from its constituent atoms .
Stereochemical Configuration
The (3S) designation indicates the absolute configuration of the chiral center at the third carbon of the propanamide chain. This stereospecificity is critical for potential biological activity, as enantiomers often exhibit divergent pharmacological profiles .
Structural Representation
The SMILES notation CC@H(N)CC1=C(N(N=C1C)C) encodes the compound’s connectivity and stereochemistry . The pyrazole ring is substituted with methyl groups at positions 1 and 3, while the 4-position connects to the propanamide side chain.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 182.22 g/mol | |
Purity | ≥95% | |
CAS Registry Number | 1568178-23-3 | |
Solubility | Not publicly reported | — |
Synthesis and Analytical Characterization
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR):
-
¹H NMR would reveal signals for the pyrazole methyl groups (δ ~2.1–2.3 ppm) and the propanamide backbone (δ ~3.4–4.0 ppm).
-
¹³C NMR would distinguish carbonyl carbons (δ ~170 ppm) and pyrazole ring carbons (δ ~140–160 ppm) .
Mass Spectrometry:
The molecular ion peak at m/z 182.22 ([M+H]⁺) confirms the molecular weight, with fragmentation patterns indicative of pyrazole ring cleavage and propanamide decomposition .
Pharmacological and Toxicological Profile
Table 2: Comparative Pharmacology of Pyrazole Derivatives
Compound | Activity | Neurotoxicity | Source |
---|---|---|---|
(5-Amino-1,3-dimethyl-pyrazol-4-yl)methanone | Antipsychotic-like | Seizures in rodents | |
Target Compound | Not reported | Respiratory irritation |
Applications in Pharmaceutical Research
Antibiotic and Antiviral Hypotheses
While the Ambeed product listing ambiguously categorizes the compound under "Antibiotic and Antivirus" , no peer-reviewed studies confirm these activities. Further investigation is required to validate these claims.
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